molecular formula C7H3ClF4O2S B2632539 2-Fluoro-6-trifluoromethylphenylsulfonyl chloride CAS No. 405264-04-2

2-Fluoro-6-trifluoromethylphenylsulfonyl chloride

Cat. No. B2632539
CAS RN: 405264-04-2
M. Wt: 262.6
InChI Key: VVCAQQGQZZLRJK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-trifluoromethylphenylsulfonyl chloride consists of seven carbon atoms, three hydrogen atoms, one chlorine atom, four fluorine atoms, two oxygen atoms, and one sulfur atom . The InChI representation of the molecule is InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-4(7(10,11)12)2-1-3-5(6)9/h1-3H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-6-trifluoromethylphenylsulfonyl chloride include a molecular weight of 262.61 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors, six hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are 261.9478409 g/mol . The topological polar surface area is 42.5 Ų . It has a heavy atom count of 15 .

Scientific Research Applications

Environmental Impact and Alternatives to PFAS

  • Identification of Novel Polyfluorinated Ether Sulfonates as PFOS Alternatives : A study highlighted the environmental presence of polyfluorinated ether sulfonates (PFAES), including 6:2 chlorinated PFAES (Cl-PFAES), as alternatives to perfluorooctanesulfonate (PFOS) in China. These compounds, used in the electroplating industry, were investigated for their occurrence and distribution in municipal sewage sludge. The research pointed out the environmental behaviors and potential adverse effects of these fluorinated analytes, emphasizing the need for assessing their impact due to their widespread use and persistence in the environment (Ruan et al., 2015).

Analytical and Environmental Chemistry

  • Degradability of Fluorotelomer Sulfonic Acid in Chrome Mist Suppressant Solution : Research into the degradability of 6:2 fluorotelomer sulfonic acid (6:2 FTS), an alternative to PFOS and perfluorooctanoic acid (PFOA), under UV/persulfate and UV/sulfite conditions revealed its complete decomposition into shorter-chain perfluoroalkyl carboxylic acids. This study underscores the potential for advanced oxidation/reduction technologies in mitigating the environmental impact of fluorotelomer-based compounds (Bao et al., 2020).

Novel Fluorinated Compounds and Their Applications

  • Development of SuFEx Clickable Reagents for Organic Synthesis : A study introduced a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, with potential as a tris-electrophile in sulfur(VI) fluoride exchange (SuFEx) reactions. This reagent enables the regioselective synthesis of 5-sulfonylfluoro isoxazoles, highlighting its utility in enriching the toolkit for fluorine chemistry and creating functionalized molecules for further research and industrial applications (Leng & Qin, 2018).

properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-4(7(10,11)12)2-1-3-5(6)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCAQQGQZZLRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-trifluoromethylphenylsulfonyl chloride

Synthesis routes and methods I

Procedure details

2-bromo-1-fluoro-3-trifluoromethylbenzene (1.0 eq.) was taken up in tetrahydrofuran (0.5 M) and diethyl ether (0.5 M) and cooled to −78° C. nbutyllithium (2.5M, 1.0 eq.) was added dropwise and the reaction stirred for 40 minutes. A volume of sulfur dioxide equal to the volume of THF was condensed and diluted with two volumes of ether. The lithium salt of the benzene was canulated into the sulfur dioxide and the reaction was allowed to slowly warm to room temperature. The solvent was removed and the resulting salt was washed with ether then taken up in hexanes (1.0M) and cooled in and ice bath. Sulfuryl chloride (1.06 eq.) was added and the reaction warmed to room temperature and stirred for 5 hours. The solvent was removed to give 2-fluoro-6-trifluoromethylbenzenesulfonyl chloride as a white, oily solid in 65% yield. The product was used crude. 1H NMR (400 MHz, DMSO-D6) □ ppm 7.46 (m, 1H), 7.52 (m, 2H).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a mechanically stirred mixture of 2-fluoro-6-trifluoromethylaniline (10.0 g, 55.8 mmol) in concentrated hydrochloric acid (20 mL) and glacial acetic acid (6 mL) was added a solution of sodium nitrite (4.25 g, 61.4 mmol) in water (6 mL) dropwise at −10° C. The resulting orange/white suspension was stirred at −10° C. for 30 minutes, then added in portions to a solution of cuprous chloride (1.7 g, 16.7 mmol) and sulfur dioxide (about 20 g, 312 mmol) in glacial acetic acid (60 mL) at 0° C. A mild exotherm and vigorous gas evolution were observed after each addition. The resulting dark green mixture was warmed to room temperature and stirred for 25 minutes (min). The reaction was poured into ice water (600 mL) and extracted with diethyl ether. The organics were combined, washed with aqueous sodium bicarbonate, dried (MgSO4), filtered, and the solvent removed in vacuo to afford the crude product as a dark oil (8.45 g, 15 58% yield).
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